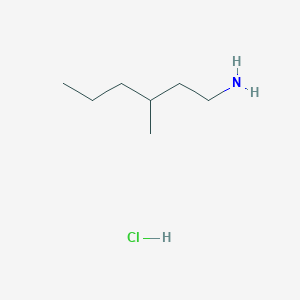

3-Methylhexan-1-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related amines and their derivatives is described in the papers. For instance, paper details the synthesis of cis- and trans-2-methyl- and 2,NN-trimethylchroman-3-amines, which involves the manipulation of amine groups and could be relevant to the synthesis of 3-Methylhexan-1-amine hydrochloride. The synthesis process includes the formation of hydrochlorides, which is directly relevant to the compound of interest.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been studied using various techniques. Paper discusses the use of X-ray crystallography to study the crystal structure of a novel quinolinone derivative, which is structurally different but shares the common feature of having an amine group. The paper also mentions the use of density functional theory (DFT) to study molecular geometry, which could be applied to this compound to predict its structure.

Chemical Reactions Analysis

While the papers do not directly address the chemical reactions of this compound, they do provide insights into the reactivity of similar compounds. For example, paper discusses the reactivity properties of an isoxazole derivative and its metal complexes, which could be extrapolated to understand the reactivity of amines in general. Paper also analyzes the stability of a molecule arising from hyperconjugative interactions, which could be relevant to the chemical reactions involving this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are well-documented in the papers. Paper provides detailed information on the optoelectronic and reactivity properties of an amine derivative, which could share similarities with this compound. The paper also discusses charge transfer properties, which are important in understanding the behavior of amines in various applications. Paper explores the spectroscopic properties and quantum chemical studies of a quinolinone derivative, which could help infer the properties of this compound.

Wissenschaftliche Forschungsanwendungen

Impact on DMAA Regulation and Research

3-Methylhexan-1-amine hydrochloride, commonly known as DMAA, was classified as a scheduled substance in several countries due to safety concerns. This classification stemmed from its usage in popular sports supplements and its ephedrine-like properties. A critical review aimed to scrutinize the evidence concerning the acute and long-term harms of DMAA. This review revealed mixed findings regarding the adverse effects and the dosage threshold for such effects. The regulatory status of DMAA has potentially hindered further research efforts to establish safe consumption levels (Dunn, 2017).

Utilization in Postoperative Pain Management

Ketamine hydrochloride, which is known for its general anesthetic and short-acting analgesic properties, has been in use for over three decades. Its role as an NMDA receptor antagonist has sparked renewed clinical interest. A review on low-dose ketamine’s efficacy in acute postoperative pain management suggested that it might help improve postoperative pain control and reduce opioid-related adverse effects. However, the review also highlighted the need for further research in specific areas like dose optimization, efficacy, optimal administration routes, and its influence on long-term outcomes like chronic pain (Schmid, Sandler, & Katz, 1999).

Safety and Efficacy as an Antiseptic

Polyhexamethylene biguanide hydrochloride, a compound utilized as a disinfectant and antiseptic, was reviewed for its antimicrobial effect in vitro and its clinical effect and safety when applied to skin, wounds, and mucosa. Although in vitro studies demonstrated antimicrobial effects, clinical studies were found to be small and not well-controlled, often sponsored by industry, necessitating better-designed, larger-scale studies to provide solid recommendations (Fjeld & Lingaas, 2016).

Wirkmechanismus

Target of Action

3-Methylhexan-1-amine hydrochloride is a derivative of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups

Mode of Action

Amines can act as nucleophiles, reacting with electrophiles in biochemical reactions . For instance, in the formation of oximes and hydrazones, the nitrogen in amines acts as a nucleophile, reacting with the partially positive carbon in aldehydes and ketones .

Biochemical Pathways

For example, they can participate in the formation of oximes and hydrazones .

Result of Action

For instance, the reaction of amines with aldehydes and ketones forms oximes and hydrazones .

Eigenschaften

IUPAC Name |

3-methylhexan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N.ClH/c1-3-4-7(2)5-6-8;/h7H,3-6,8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJHIRHPFFBOOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2089255-88-7 |

Source

|

| Record name | 3-methylhexan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfonylbenzamide](/img/structure/B2502779.png)

![N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2502780.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-naphthoate](/img/structure/B2502784.png)

![3-(3-Fluorophenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2502786.png)

![N-[2-(Dimethylamino)pyridin-3-yl]-N-methyl-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2502792.png)

![1-Iodo-3-pentan-3-ylbicyclo[1.1.1]pentane](/img/structure/B2502796.png)

![4-((3-methylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2502798.png)

![7-(4-chlorophenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2502799.png)

![2-(benzo[d]isoxazol-3-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2502800.png)